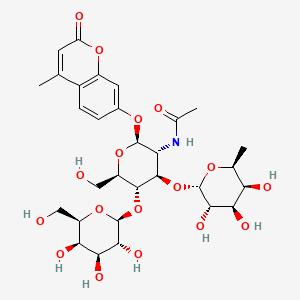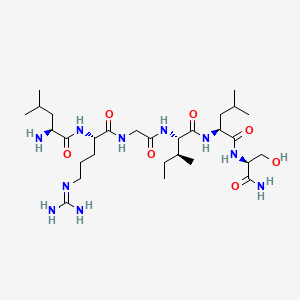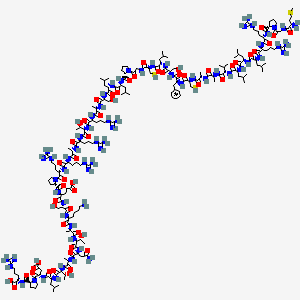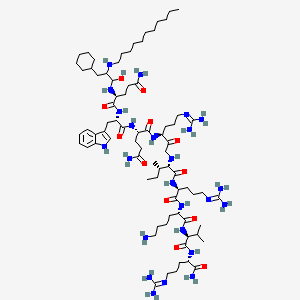
Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside
Descripción general
Descripción
Lewis X trisaccharide, 4-methylumbelliferyl glycoside (LeX-MUG) is a synthetic carbohydrate that has been developed to facilitate research into the role of glycosylation in the recognition of cell surface molecules. It is a three-sugar molecule composed of a galactose, a fucose, and an N-acetylglucosamine residue. This trisaccharide is of particular interest because it has been shown to bind to the selectin family of proteins, which are involved in the recognition of cells and molecules during inflammation, immune response, and other physiological processes. LeX-MUG is a useful tool for researchers in the field of glycosylation and its role in cell-cell interactions.
Mecanismo De Acción
Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside binds to the selectin family of proteins via a specific carbohydrate-binding domain. This binding is mediated by the terminal galactose and fucose residues of the trisaccharide. The binding of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside to the selectin family of proteins results in the activation of signaling pathways that are involved in the recognition of cell surface molecules. This binding also results in the recruitment of other molecules, such as integrins and galectins, to the cell surface.
Biochemical and Physiological Effects
Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of the selectin family of proteins, which are involved in the recognition of cell surface molecules. It has also been shown to modulate the activity of other molecules, such as integrins and galectins, which are involved in cell-cell interactions. In addition, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has been shown to modulate the activity of enzymes involved in the synthesis of glycosylated proteins and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has a number of advantages and limitations for lab experiments. One of the main advantages of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside is its ability to bind to the selectin family of proteins, which allows researchers to study the role of glycosylation in the recognition of cell surface molecules. In addition, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has a low toxicity and is relatively easy to synthesize. However, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has a few limitations. It is expensive and can be difficult to obtain in large quantities. In addition, it is not suitable for use in vivo experiments due to its synthetic nature.
Direcciones Futuras
Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has the potential to be used in a variety of future research directions. One potential direction is to use Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside to study the role of glycosylation in the recognition of cell surface molecules in a variety of different cell types. In addition, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside could be used to study the role of glycosylation in the regulation of immune responses and inflammation. Another potential direction is to use Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside to study the role of glycosylation in the regulation of cell-cell interactions. Finally, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside could be used to study the role of glycosylation in the synthesis of glycosylated proteins and lipids.
Métodos De Síntesis
Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside can be synthesized in a number of different ways. One method involves the use of a glycosyltransferase enzyme, which catalyzes the transfer of a sugar residue from a donor molecule to an acceptor molecule. This method is often used to synthesize Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside from a galactose, a fucose, and an N-acetylglucosamine donor. Another method involves the use of a glycosylation reaction, in which the sugar residues are reacted with a glycosylating agent, such as an amine or a thiol, to form a glycosidic bond. This method is often used to synthesize Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside from a galactose, a fucose, and an N-acetylglucosamine acceptor.
Aplicaciones Científicas De Investigación
Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has been used in a variety of scientific research applications. It has been used to study the role of glycosylation in the recognition of cell surface molecules by the selectin family of proteins. It has also been used to study the role of glycosylation in the recognition of other cell surface molecules, such as the integrins and galectins. In addition, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has been used to study the role of glycosylation in the regulation of immune responses and inflammation.
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO17/c1-10-6-18(35)44-15-7-13(4-5-14(10)15)43-28-19(31-12(3)34)27(48-29-24(40)22(38)20(36)11(2)42-29)26(17(9-33)46-28)47-30-25(41)23(39)21(37)16(8-32)45-30/h4-7,11,16-17,19-30,32-33,36-41H,8-9H2,1-3H3,(H,31,34)/t11-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUZBLNDARHJPS-FIVSWNKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857929 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359436-57-0 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![d[Leu4,Lys8]-VP](/img/structure/B561572.png)




![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)
![[Ala17]-MCH](/img/no-structure.png)




![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)

